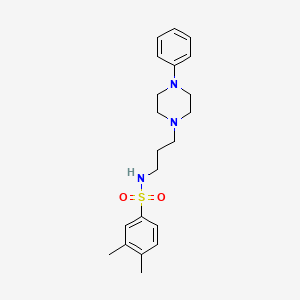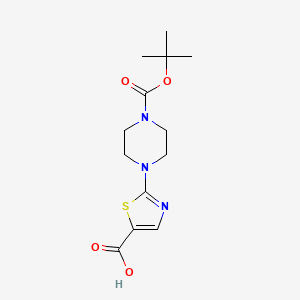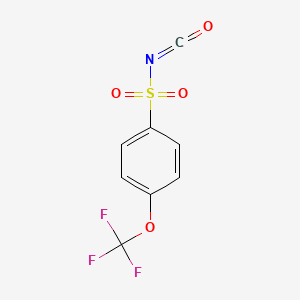
4-Methoxy-2-phenoxynicotinonitrile
Descripción general
Descripción
4-Methoxy-2-phenoxynicotinonitrile is an organic compound with the molecular formula C13H10N2O2 . It has an average mass of 226.231 Da and a mono-isotopic mass of 226.074234 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine core flanked by two phenyl rings . Key interactions, such as π–π stacking and H⋯X contacts, play a crucial role in the crystal’s inherent stability and characteristics .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds like 4-methoxy-2-nitroaniline have been studied. For instance, 4-methoxy-2-nitroaniline was completely decomposed in a Fenton oxidation process .Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-Methoxy-2-phenoxynicotinonitrile and its derivatives have been a subject of interest in various synthesis and characterization studies. It has been used as a base for synthesizing novel compounds due to its stability and reactivity. For instance, compounds like 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol have been synthesized from related compounds and characterized using different spectroscopic methods. These compounds have shown potential in various applications due to their chemical properties (Sukria et al., 2020).
Anticancer Potential
Certain derivatives of this compound have been investigated for their anticancer properties. For instance, studies on compounds like 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile have been conducted to understand their reactivity and potential as anticancer agents. Spectroscopic studies along with molecular docking studies suggest that these compounds might act as potential anticancer agents (Eşme, 2021).
Photovoltaic Applications
Some derivatives of this compound have been explored for their applications in photovoltaics. For example, a derivative, 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, was synthesized and its photovoltaic performance in dye‐sensitized solar cells (DSSCs) was investigated. It was found to have a higher molar extinction coefficient than some standard dyes and showed promising efficiency in DSSCs, indicating its potential use as a co-sensitizer to improve spectral coverage and efficiency in solar cells (Hemavathi et al., 2019).
Antioxidant Properties
Derivatives of this compound have been synthesized and tested for their antioxidant activity. For instance, compounds synthesized from vanillin and p-anisidine were tested for their antioxidant activity using the DPPH method, showing promising results. Such studies are crucial for understanding the potential of these compounds in combating oxidative stress-related diseases (Kusumaningrum et al., 2021).
Safety and Hazards
Direcciones Futuras
Research on similar compounds suggests potential applications in various industries, including plastics, adhesives, and coatings, due to their ability to improve these materials’ thermal stability and flame resistance . They also have potential biological activities, including anti-tumor and anti-inflammatory effects .
Propiedades
IUPAC Name |
4-methoxy-2-phenoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-16-12-7-8-15-13(11(12)9-14)17-10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKVTTDUUVLXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2949153.png)
![1-{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B2949155.png)
![(Z)-ethyl 3-allyl-2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2949156.png)
![1-[(4-Bromophenyl)(phenyl)methyl]piperazine](/img/structure/B2949157.png)

![6-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine-3-carboxylic acid](/img/structure/B2949163.png)


![8-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2949167.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide](/img/structure/B2949171.png)
![3-(2-ethoxyethyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949172.png)